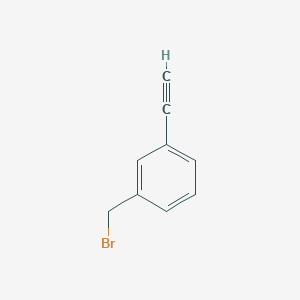
1-(Bromomethyl)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group This compound is of interest due to its unique structure, which combines the reactivity of both the bromomethyl and ethynyl functional groups
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might participate in nucleophilic reactions involving benzene derivatives . The bromomethyl group attached to the benzene ring can act as an electrophile, attracting electron-rich species or nucleophiles.
Mode of Action
The mode of action of 1-(Bromomethyl)-3-ethynylbenzene involves its interaction with its targets through nucleophilic substitution reactions . The bromine atom in the bromomethyl group attached to the benzene ring can be replaced by a nucleophile in a reaction. This substitution can lead to the formation of new compounds, depending on the nucleophile involved in the reaction.
Biochemical Pathways
It can be involved in various organic synthesis reactions, potentially affecting the synthesis of other organic compounds . The exact downstream effects would depend on the specific reactions and the biological context in which they occur.
Pharmacokinetics
Like other organic compounds, its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the context in which these reactions occur. For instance, in a nucleophilic substitution reaction, it can lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and the solvent in which the reaction takes place . For instance, in a Suzuki-Miyaura coupling reaction, the choice of boron reagents can influence the reaction outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the electrophilic addition of halogens or hydrogen halides.
Coupling Reactions: The ethynyl group can also participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN) under mild conditions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzyl derivatives.
Addition Products: Products include dibromo or bromoalkene derivatives.
Coupling Products: Products include biaryl or alkyne derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and advanced materials with specific electronic or photophysical properties.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Comparison with Similar Compounds
1-(Bromomethyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-(Bromomethyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-(Bromomethyl)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness: 1-(Bromomethyl)-3-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of diverse products in synthetic chemistry.
Properties
IUPAC Name |
1-(bromomethyl)-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZTTMGGIHZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092915-03-0 |
Source


|
| Record name | 1-(bromomethyl)-3-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
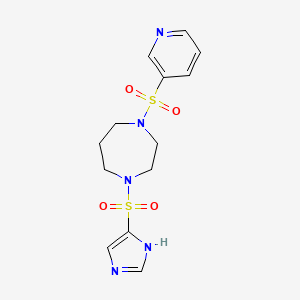
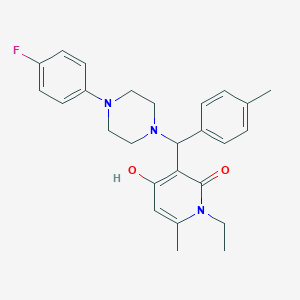
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
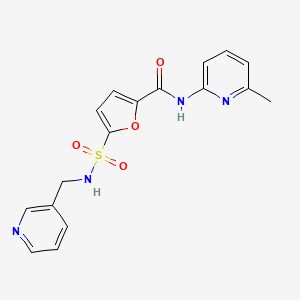
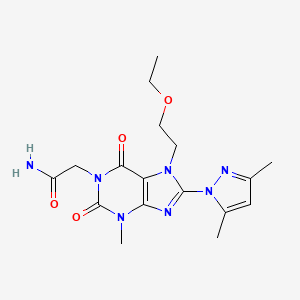

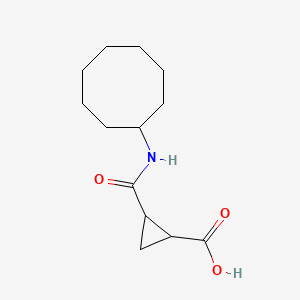
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2443853.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)
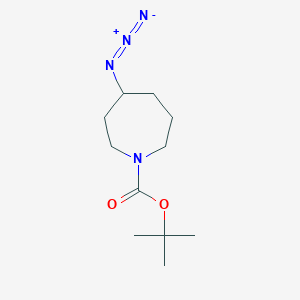
![2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2443860.png)
